molecular formula C16H19BrN2O2 B13503653 tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B13503653
M. Wt: 351.24 g/mol
InChI Key: SUZOVCNVQVQLAN-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate: is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a bromine atom at the 8th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological research due to their potential pharmacological activities. They are investigated for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The bromine atom and tert-butyl ester group may influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8th position and the tert-butyl ester group distinguishes it from other indole derivatives .

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

tert-butyl 8-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-11-5-4-6-12(17)14(11)18-13(10)9-19/h4-6,18H,7-9H2,1-3H3

InChI Key

SUZOVCNVQVQLAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC=C3Br

Origin of Product

United States

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